molecular formula C16H25NO2 B015900 (+)-O-Desmethylvenlafaxine CAS No. 142761-12-4

(+)-O-Desmethylvenlafaxine

Cat. No. B015900
CAS RN: 142761-12-4
M. Wt: 263.37 g/mol
InChI Key: KYYIDSXMWOZKMP-OAHLLOKOSA-N
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Description

(-)-O-Desmethylvenlafaxine, also known as ODV, is an active metabolite of venlafaxine, a commonly prescribed antidepressant. This metabolite is of interest to scientists due to its potential therapeutic effects, as well as its ability to serve as an intermediate in the synthesis of a variety of compounds.

Mechanism of Action

Target of Action

The primary targets of (+)-O-Desmethylvenlafaxine, also known as S-(+)-O-Desmethyl Venlafaxine, are the neuronal serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and cognition.

Mode of Action

This compound acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It also weakly inhibits dopamine reuptake .

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an increase in the synaptic concentrations of these neurotransmitters. This increase enhances neurotransmission, which is thought to be the mechanism that leads to the compound’s therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption into the systemic circulation, distribution to various tissues, metabolism or biotransformation, and excretion . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The result of this compound’s action is an enhancement of serotonin and norepinephrine neurotransmission. This enhancement is believed to alleviate the symptoms of conditions like depression and anxiety, for which the compound is often prescribed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymes can affect the metabolism of the compound, and variations in these enzymes among individuals can lead to differences in how individuals respond to the compound . Additionally, factors such as temperature and pH can influence enzyme activity and thus potentially affect the metabolism and action of this compound .

properties

IUPAC Name

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142761-12-4
Record name O-Desmethylvenlafaxine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYLVENLAFAXINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: (+)-O-Desmethylvenlafaxine, like its parent drug venlafaxine, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, ]. This means it increases the levels of both serotonin and norepinephrine in the synaptic cleft, the space between neurons, by inhibiting their reuptake by presynaptic neurons. This enhanced neurotransmitter availability is believed to contribute to its antidepressant effects.

A: While this compound primarily acts on serotonin and norepinephrine transporters, research indicates that it has a weaker affinity for dopamine transporters compared to its effects on serotonin and norepinephrine reuptake []. The clinical significance of this interaction, if any, requires further investigation.

A: this compound is primarily metabolized via N-demethylation, mainly facilitated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 [, ]. This metabolic pathway can be influenced by factors like genetic variations in CYP2D6 activity and co-administration of drugs that inhibit or induce CYP2D6.

A: CYP2D6 exhibits significant genetic polymorphism, resulting in interindividual variability in enzyme activity. Individuals classified as poor metabolizers (PMs) of CYP2D6 may exhibit higher plasma concentrations of venlafaxine and lower levels of ODV []. Conversely, ultrarapid metabolizers (UMs) may display lower venlafaxine and higher ODV concentrations [].

A: Studies have observed gender-related differences in the pharmacokinetics of venlafaxine and ODV. Research indicates that women tend to have higher plasma concentrations of both venlafaxine and ODV compared to men, even after adjusting for body weight differences [, ]. These variations highlight the importance of considering sex as a factor in venlafaxine dosing and therapeutic drug monitoring.

A: Yes, research suggests that BMI can influence the pharmacokinetics of venlafaxine and ODV. One study found a negative association between BMI and the dose-corrected serum concentrations of ODV, indicating that obese patients might require higher doses of venlafaxine to achieve similar serum concentrations as individuals with lower BMIs [].

A: Age is an important factor influencing the pharmacokinetics of venlafaxine and ODV. Studies have reported that elderly patients tend to have higher plasma concentrations of both compounds compared to younger individuals, even with dose adjustments [, ]. This suggests a potential age-related decline in drug clearance, emphasizing the need for careful dose titration in older adults.

A: Since this compound is primarily metabolized by CYP2D6, co-administration with medications that inhibit CYP2D6 can elevate ODV plasma concentrations []. Notably, concurrent use with strong CYP2D6 inhibitors, such as paroxetine or fluoxetine, may necessitate dose adjustments to mitigate the risk of adverse effects.

A: The considerable interindividual variability in this compound plasma concentrations due to factors like CYP2D6 polymorphism, age, sex, and drug interactions highlights the importance of therapeutic drug monitoring (TDM) [, ]. TDM can aid clinicians in optimizing venlafaxine doses, minimizing the risk of adverse effects, and enhancing treatment efficacy.

A: Several analytical techniques are available to quantify this compound in biological matrices, such as plasma or serum. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection [, ], fluorescence detection [], and tandem mass spectrometry (MS/MS) [, , , , ], is commonly used for this purpose.

A: Yes, this compound, along with other antidepressants like venlafaxine and carbamazepine, has been detected in various environmental compartments, including wastewater, surface water, and even drinking water [, ]. These findings raise concerns about the potential ecological impact of pharmaceutical residues in the environment and the need for effective wastewater treatment strategies to mitigate such risks.

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